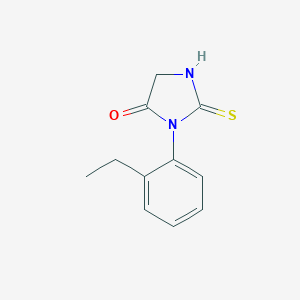

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-ethylphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-8-5-3-4-6-9(8)13-10(14)7-12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPYVUMTBSFETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction of Thiosemicarbazide with Ethyl Chloroacetate

The most widely reported method involves cyclizing 2-nitrobenzylidenethiosemicarbazide with ethyl chloroacetate in the presence of fused sodium acetate. This one-pot reaction proceeds via nucleophilic substitution, forming the imidazolidin-4-one backbone.

Key parameters:

Functionalization with Aromatic Aldehydes

The intermediate undergoes Knoevenagel condensation with aromatic aldehydes (e.g., benzaldehyde derivatives) to introduce arylidene groups at position 5. This step enhances structural diversity but requires anhydrous conditions and elevated temperatures (80–90°C).

Alternative Synthesis via Organometallic Intermediates

Grignard Reagent-Mediated Alkylation

A patent-derived approach employs isopropylmagnesium chloride to generate a Grignard intermediate from 1-trityl-4-iodoimidazole. Subsequent reaction with 2-ethylphenyl ketones forms the C–N bond at position 1.

Deprotection and Thiolation

The trityl group is removed using hydrochloric acid, followed by thiolation with phosphorus pentasulfide (P₂S₅) in xylene. This step introduces the mercapto group at position 2 with 71% efficiency.

Catalytic Hydrogenation for Side-Chain Modification

Reduction of Vinyl Intermediates

A patent method for analogous imidazoles uses palladium on carbon (Pd/C) to hydrogenate vinyl groups to ethyl substituents. Applied to precursors of the target compound, this method achieves >95% conversion under 3 bar H₂ at 80°C.

Optimization of Reaction Conditions

Comparative Analysis of Synthetic Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Thiosemicarbazide route | 62–68% | One-pot synthesis, scalable | Requires nitro-group removal |

| Grignard alkylation | 71% | High regioselectivity | Multi-step, expensive reagents |

| Catalytic hydrogenation | 78% | Mild conditions, high conversion | Requires pre-synthesized vinyl precursor |

Mechanistic Insights and Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry Applications

Catalytic Protodeboronation

- Overview : The compound plays a role in the catalytic protodeboronation of pinacol boronic esters, which involves utilizing a radical approach to facilitate the reaction.

- Methodology : This process can be applied to primary, secondary, and tertiary alkyl boronic esters, showcasing its versatility in organic synthesis.

- Outcomes : The hydromethylation sequence has been successfully applied to complex molecules such as methoxy-protected (−)-Δ8-THC and cholesterol, indicating its utility in synthesizing bioactive compounds.

Fischer Indole Synthesis

- Overview : 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one is proposed for use in Fischer indole synthesis, a method critical for constructing indole frameworks.

- Methodology : This synthesis involves several techniques that allow for the formation of indoles, which are prevalent in many natural products.

- Potential Applications : The ability to synthesize indoles opens pathways for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

Biological Activity

- Overview : The compound's structure suggests potential interactions with biological targets such as enzymes and receptors.

- Research Techniques : Molecular docking studies and spectroscopy can be employed to investigate its binding affinity and mechanism of action on biological macromolecules.

- Therapeutic Potential : Similar imidazole compounds have shown promise in treating various diseases, indicating that this compound may possess similar therapeutic properties.

Nanotechnology Applications

Synthesis of Nanocatalysts

- Overview : The compound has potential applications in the synthesis of nanocatalysts, which are crucial for various fields including energy conversion and environmental remediation.

- Methodology : Techniques for synthesizing nanocatalysts often involve the functionalization of materials with compounds like this compound to enhance catalytic properties.

- Applications : These nanocatalysts can be applied in processes such as hydrogen production and pollutant degradation.

Wirkmechanismus

The mechanism of action of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

- Mercapto Group Reactivity : Both the target compound and 1-(2-chlorobenzyl)-2-mercapto-1H-imidazol-5(4H)-one exhibit thiol-mediated reactivity. However, the chlorobenzyl analog’s electron-withdrawing Cl substituent may reduce nucleophilicity compared to the ethylphenyl group’s electron-donating effect .

- Lipophilicity : The ethylphenyl group in the target compound enhances lipophilicity relative to the polar nitro and methoxy groups in and derivatives . This property could favor membrane permeability in drug design.

- Synthetic Utility: Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole serve as intermediates in TDAE-mediated reactions for synthesizing arylethanols and esters , whereas the target compound’s applications remain less explored but are inferred from its thiol functionality.

Stability and Handling

- Nitro-substituted imidazoles () are prone to explosive decomposition under heat or shock , whereas the target compound’s safety hazards are primarily linked to its thiol group (e.g., oxidative instability) .

Research Findings and Data Gaps

- Metal Coordination : The mercapto group could enable chelation of metal ions, analogous to thiol-containing drugs like penicillamine .

- Structure-Activity Relationships (SAR) : Comparative studies with ’s chlorobenzyl analog could elucidate the impact of aromatic substituents on bioactivity .

- Synthetic Applications : Its discontinued status contrasts with active research on nitro- and sulfonyl-imidazoles, indicating a need for renewed interest in mercapto-imidazolones as synthons.

Biologische Aktivität

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, also known by its CAS number 186822-57-1, is a heterocyclic compound featuring an imidazole ring and a mercapto group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors. A common method includes the reaction of 2-ethylphenyl isothiocyanate with glyoxal in the presence of a base. The reaction conditions usually involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions. This process can yield high purity and efficiency, making it suitable for both laboratory and industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mercapto group allows it to form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells. The selectivity index indicated that normal cells exhibited much higher tolerance compared to tumor cells, suggesting a targeted anticancer effect .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23–46 |

| 4f | SGC-7901 | 2.96 | - |

| 4f | HeLa | 4.07 | - |

This table summarizes the effectiveness of compound 4f, which shares structural similarities with this compound, indicating its potential as an antitumor agent .

Apoptosis Induction

The mechanism by which this compound induces apoptosis in cancer cells has been explored in detail. Research indicates that it increases the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner. This shift in protein expression is crucial for triggering apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

- Study on Antitumor Activity : A study published in Molecules evaluated various imidazole derivatives for their anticancer properties and found that certain modifications significantly enhanced their efficacy against cancer cell lines compared to standard treatments like 5-FU and MTX .

- Mechanistic Insights : Another study focused on the molecular dynamics of imidazole derivatives, revealing that structural variations could lead to significant differences in biological activity, emphasizing the importance of functional groups in drug design .

Q & A

Q. What are the established synthetic routes for 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, and how can purity be optimized?

The compound is synthesized via condensation reactions involving substituted phenyl precursors and thiol-containing intermediates. A typical procedure involves reacting 2-ethylphenylamine with a mercapto-imidazole intermediate under acidic or catalytic conditions. For example, similar imidazol-5(4H)-one derivatives were prepared using aryl aldehydes and thiourea derivatives in ethanol or DMF, followed by cyclization . Purification is often achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation of the thiol group .

Q. Which spectroscopic and crystallographic methods are most effective for structural validation?

- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For instance, the aromatic protons of the 2-ethylphenyl group appear as a multiplet in δ 7.2–7.5 ppm, while the imidazolone ring protons resonate near δ 6.8–7.0 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., thione vs. thiol configurations). Software suites like SHELXL (for refinement) and WinGX (for data processing) are widely used .

- IR Spectroscopy : The thiol (-SH) stretch (2500–2600 cm) and carbonyl (C=O) stretch (1650–1700 cm) confirm functional groups .

Q. What safety protocols are essential for handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles (P280) .

- Storage : Keep in airtight containers under inert gas (P233 + P231) and away from moisture/oxidizers (P220 + P222) .

- Ventilation : Use fume hoods to avoid inhalation of dust (P271 + P261) .

Advanced Research Questions

Q. How can computational tools resolve ambiguities in tautomeric or conformational states?

Q. What experimental strategies address contradictory spectral or reactivity data?

- Dynamic NMR : Detect tautomerization equilibria (e.g., thiol ↔ thione) by variable-temperature NMR .

- Isotopic Labeling : Use -labeled analogs to track sulfur reactivity in nucleophilic substitutions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out impurities .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to alter electronic effects and bioactivity. Analog synthesis (e.g., 2-chlorophenyl derivatives) can follow protocols in .

- Biological Assays : Pair synthesized analogs with enzyme inhibition studies (e.g., IC determination) to correlate structural features with activity .

Q. What methodologies are recommended for studying degradation pathways or stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.